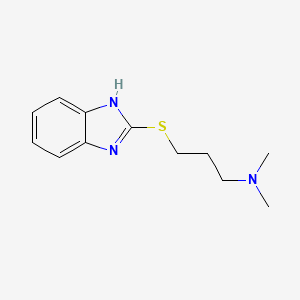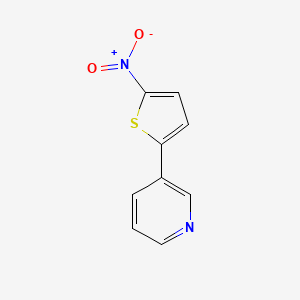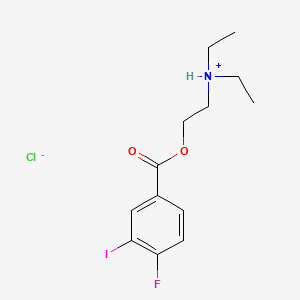
2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a diethylaminoethyl group, a fluorine atom, and an iodine atom attached to a benzoate structure. The hydrochloride form enhances its solubility in water, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride typically involves a multi-step process. One common method starts with the iodination of 4-fluorobenzoic acid to produce 4-fluoro-3-iodobenzoic acid. This intermediate is then esterified with 2-diethylaminoethanol under acidic conditions to yield the desired compound. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or thiols.
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can produce alcohols or amines.
Scientific Research Applications
2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological receptors, while the fluorine and iodine atoms can enhance binding affinity and specificity. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or activator, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-fluoro-4-iodobenzoate
- 4-Amino-N-[2-(diethylamino)ethyl]benzamide
- Ethyl 3-fluoro-4-iodobenzoate
Uniqueness
2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and iodine atoms enhances its reactivity and binding affinity, making it a valuable compound in various research applications.
Properties
CAS No. |
63916-81-4 |
|---|---|
Molecular Formula |
C13H18ClFINO2 |
Molecular Weight |
401.64 g/mol |
IUPAC Name |
diethyl-[2-(4-fluoro-3-iodobenzoyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C13H17FINO2.ClH/c1-3-16(4-2)7-8-18-13(17)10-5-6-11(14)12(15)9-10;/h5-6,9H,3-4,7-8H2,1-2H3;1H |
InChI Key |
GFWHYXLNDSQZAF-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=CC(=C(C=C1)F)I.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-](/img/structure/B13782467.png)
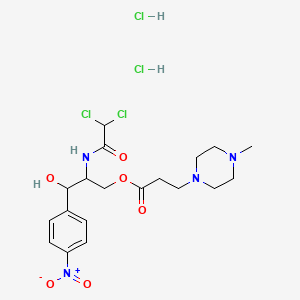
![4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid](/img/structure/B13782470.png)


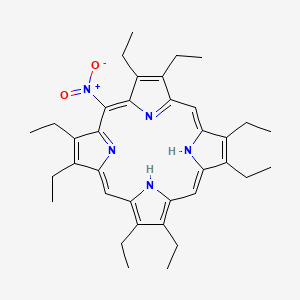
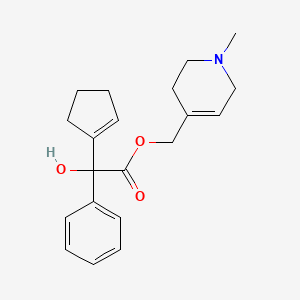

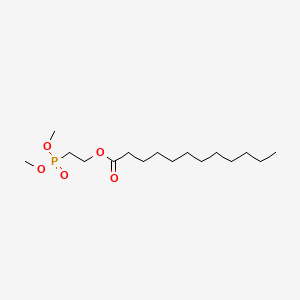
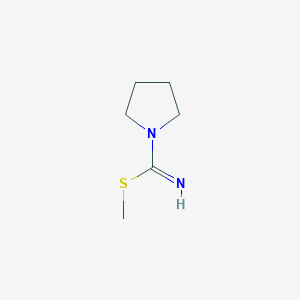

![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782497.png)
